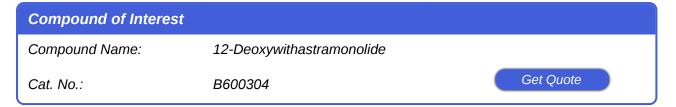


Application Notes and Protocols for Pharmacokinetic Studies of 12-Deoxywithastramonolide in Rodents

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge and methodologies for conducting pharmacokinetic studies of **12-Deoxywithastramonolide** in rodent models. The protocols outlined below are synthesized from published research and are intended to serve as a guide for the design and execution of such studies.

Introduction

12-Deoxywithastramonolide is a bioactive withanolide found in Withania somnifera (Ashwagandha), a plant with a long history of use in traditional medicine. Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document details the available pharmacokinetic data, experimental protocols for in-vivo studies, and bioanalytical methods for the quantification of **12-Deoxywithastramonolide** in rodent plasma.

Pharmacokinetic Data of 12-Deoxywithastramonolide in Rats (Oral Administration)



Quantitative data from two key studies on the oral pharmacokinetics of 12-

Deoxywithastramonolide in rats are summarized below. It is important to note that these studies utilized different extracts of Withania somnifera, which may account for the observed differences in pharmacokinetic parameters. To date, no studies reporting the intravenous pharmacokinetics or absolute bioavailability of **12-Deoxywithastramonolide** in rodents have been identified.

Parameter	Study 1: W. somnifera Root Extract (500 mg/kg) [1][2][3][4]	Study 2: NMITLI-118R AF1 Extract (50 mg/kg)[5]
Animal Model	Male Sprague Dawley rats	Male Sprague Dawley rats
Cmax (ng/mL)	57.536 ± 7.523	4.468 (range: 0.472 - 4.468)
Tmax (h)	0.291 ± 0.102	1.416 (range: 1.000 - 1.416)
AUC0-t (ng·h/mL)	82.866 ± 7.820	13.319 (range: 2.051 - 13.319)
t1/2 (h)	1.734 ± 0.505	4.377 (range: 1.696 - 4.377)
CI/F (L/h/kg)	0.016 ± 0.002	0.954 (range: 0.065 - 0.954)
AUMC0-inf (ng·h²/mL)	Not Reported	80.485 (range: 21.720 - 80.485)
MRT0-inf (h)	Not Reported	7.516 (range: 3.680 - 7.516)

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC0-t = Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2 = Elimination half-life; Cl/F = Apparent total body clearance; AUMC0-inf = Area under the first moment curve from time zero to infinity; MRT0-inf = Mean residence time from time zero to infinity.

Experimental Protocols

In-life Phase: Pharmacokinetic Study in Rats

This protocol describes the oral administration of a Withania somnifera extract to rats and subsequent blood sample collection for pharmacokinetic analysis.



3.1.1. Materials

- Male Sprague Dawley rats (8-10 weeks old, 200-250 g)
- Withania somnifera extract
- Vehicle for oral administration (e.g., 0.5% w/v carboxymethyl cellulose in water)
- · Oral gavage needles
- Restrainers for blood collection
- Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)
- · Pipettes and tips
- Centrifuge

3.1.2. Protocol

- Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
- Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
- Dose Preparation: Prepare a homogenous suspension of the Withania somnifera extract in the chosen vehicle at the desired concentration.
- Dose Administration: Administer the extract suspension to the rats via oral gavage at a specified dose volume (e.g., 10 mL/kg).
- Blood Sample Collection: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).



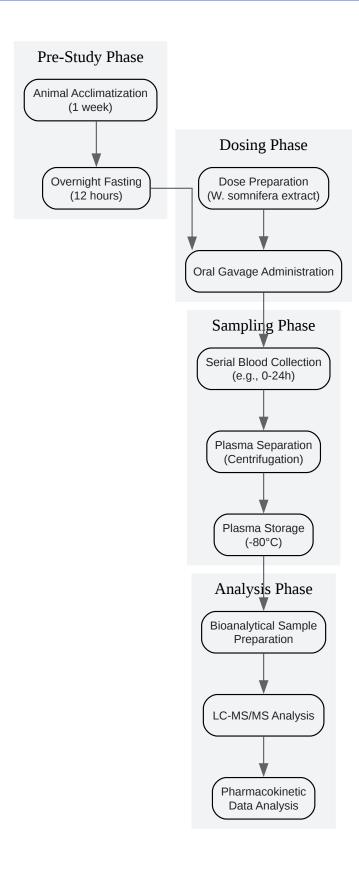




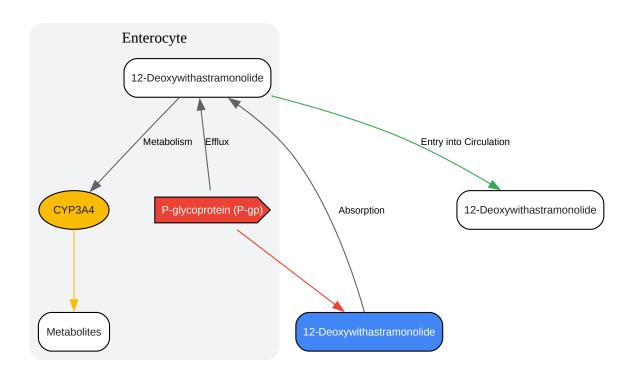
- Plasma Preparation: Immediately transfer the collected blood into microcentrifuge tubes containing anticoagulant. Gently invert the tubes several times to ensure proper mixing.
- Centrifugation: Centrifuge the blood samples at 4°C (e.g., 3000 rpm for 10 minutes) to separate the plasma.
- Plasma Storage: Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes. Store the plasma samples at -80°C until bioanalysis.

Experimental Workflow for Rodent Pharmacokinetic Study









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